21-Deoxycortisol's primary application in scientific research is as a biomarker for the diagnosis of congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency (21OHD). [, , , , , , , , , , , , , , , , , , , , , , , , , ]
21-Deoxycortisol is synthesized from 17α-hydroxyprogesterone through the action of the enzyme 11β-hydroxylase (CYP11B1). It is classified as a steroid hormone and belongs to the category of glucocorticoids, which are involved in various physiological processes including metabolism and immune response regulation. The accumulation of 21-deoxycortisol is particularly relevant in diagnosing congenital adrenal hyperplasia caused by 21-hydroxylase deficiency, where it serves as a more specific biomarker than its precursors .
The synthesis of 21-deoxycortisol occurs through enzymatic conversion processes within the adrenal cortex. The pathway begins with cholesterol, which undergoes a series of transformations:
This pathway highlights the importance of enzymatic activity in steroidogenesis and illustrates how disruptions in these enzymes can lead to metabolic disorders such as congenital adrenal hyperplasia .
The molecular formula for 21-deoxycortisol is C21H30O4, indicating it consists of 21 carbon atoms, 30 hydrogen atoms, and four oxygen atoms. Its structure features:
21-Deoxycortisol participates in several biochemical reactions:
The mechanism of action for 21-deoxycortisol primarily involves its interaction with glucocorticoid receptors. Upon binding:
Studies have shown that while it activates glucocorticoid receptors, its efficacy is lower than that of cortisol, which may influence clinical outcomes in patients with elevated levels due to enzyme deficiencies .
These properties are crucial for understanding its behavior in biological systems and during analytical testing .
21-Deoxycortisol has several significant applications:
21-Deoxycortisol (11β,17α-dihydroxypregn-4-ene-3,20-dione; C~21~H~30~O~4~) is a C~21~ steroid with a molecular weight of 346.46 g/mol. Its core structure consists of a pregnane skeleton with hydroxyl groups at the C11β and C17α positions and ketone groups at C3 and C20 [1] [7]. The stereochemistry at C11 and C17 is critical for its biochemical interactions:
21-Deoxycortisol exhibits no known naturally occurring stereoisomers due to enzyme-specific biosynthesis. The 11β-hydroxyl configuration is exclusively formed by CYP11B1 (11β-hydroxylase), which selectively generates the β-oriented hydroxyl group [2] [9].
Table 1: Structural Features of 21-Deoxycortisol
Feature | Description | Biological Significance |
---|---|---|
Molecular formula | C~21~H~30~O~4~ | Defines precursor role in steroidogenesis |
Ring system | Cyclopentanoperhydrophenanthrene | Core scaffold for steroid hormones |
Functional groups | 11β-OH, 17α-OH, C3=O, C20=O | Determines receptor binding and metabolism |
Stereochemistry | 5β-reduced forms absent in humans | Species-specific metabolism observed |
Spectral properties | λ~max~ = 240 nm (UV) | Facilitates detection in LC-MS/MS assays |
21-Deoxycortisol is primarily synthesized via two interconnected adrenal pathways:
Canonical Pathway:
Alternative Pathway:
Table 2: Enzymatic Synthesis of 21-Deoxycortisol
Enzyme | Gene | Reaction | Kinetic Parameters | Tissue Localization |
---|---|---|---|---|
21-Hydroxylase | CYP21A2 | 17OHP → 11-deoxycortisol | Km = 1.2 μM (impaired in 21OHD) | Adrenal zona fasciculata |
11β-Hydroxylase | CYP11B1 | 17OHP → 21-deoxycortisol | Km = 1.2 μM, V~max~ = 2× progesterone | Adrenal zona fasciculata |
17α-Hydroxylase | CYP17A1 | 11β-OH-progesterone → 21-deoxycortisol | Low catalytic efficiency | Adrenal zona reticularis |
In 21OHD, 21-deoxycortisol concentrations rise 30–40-fold above normal (<5 ng/dL), making it a specific biomarker for this disorder [1] [6]. This accumulation occurs because 21-deoxycortisol cannot be converted to cortisol without functional 21-hydroxylase [8].
21-Deoxycortisol occupies a critical metabolic intersection:
Glucocorticoid Pathway:
Androgen Pathway:
Table 3: Metabolic Fate of 21-Deoxycortisol
Pathway | Key Enzymes | Products | Clinical Impact |
---|---|---|---|
Glucocorticoid | CYP21A2 (deficient in 21OHD) | 11-Deoxycortisol → Cortisol | Failure results in adrenal insufficiency |
Androgen (canonical) | 17,20-lyase (CYP17A1) | Minimal contribution | Negligible androgen production |
Androgen (backdoor) | SRD5A → AKR1C2 → CYP17A1 | 11β-Hydroxyandrosterone → 11-KDHT | Drives virilization in 21OHD |
Diagnostic | 11β-HSD2 | 21-Deoxycortisone (inactive metabolite) | Measured in urine for CAH screening |
Diagnostic Utility:
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3